molecular formula C16H18N2O B3316330 2-(4-aminophenyl)-N-ethyl-N-phenylacetamide CAS No. 953741-70-3

2-(4-aminophenyl)-N-ethyl-N-phenylacetamide

Cat. No. B3316330
CAS RN: 953741-70-3
M. Wt: 254.33 g/mol
InChI Key: DAPYTBLJBBLHFV-UHFFFAOYSA-N
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Description

“2-(4-aminophenyl)benzothiazole” is a compound that has been evaluated for its antimicrobial activity . It’s a part of a novel series of substituted benzothiazoles, bearing semicarbazone and thiosemicarbazone moieties . “4-Aminophenol” is an organic compound typically available as a white powder, commonly used as a developer for black-and-white film .


Synthesis Analysis

A novel series of substituted benzothiazoles, bearing semicarbazone and thiosemicarbazone moieties, was designed, synthesized, and evaluated for their antimicrobial activity . The structures of the synthesized compounds were elucidated by 1H NMR, 13C NMR, IR, and Mass spectral data .


Molecular Structure Analysis

The molecular structure of these compounds was elucidated using 1H NMR, 13C NMR, IR, and Mass spectral data .


Chemical Reactions Analysis

The synthesis of these compounds involves the reaction of o-aminothiophenol with (un)substituted p-aminobenzoic acid under the action of melamine formaldehyde resin (MFR) supported sulfuric acid under microwave irradiation (MW) and solvent-free conditions .

Scientific Research Applications

Advanced Oxidation Processes for Environmental Remediation

Research has explored the use of advanced oxidation processes (AOPs) to degrade recalcitrant compounds like acetaminophen (ACT) from aqueous environments, highlighting the generation of various by-products and their potential environmental impacts. The study by Qutob et al. (2022) focuses on the degradation pathways, kinetics, and mechanisms involved in the AOPs, utilizing computational methods to predict reactive sites on the ACT molecule, aiming to enhance degradation efficiency in water treatment applications. This research indicates the potential application of 2-(4-aminophenyl)-N-ethyl-N-phenylacetamide in environmental science, particularly in the degradation of pharmaceutical pollutants to mitigate their ecological threats (Qutob, M., Hussein, M., Alamry, K., & Rafatullah, M., 2022).

Pharmacological Studies on Analgesics

The compound 2-(4-aminophenyl)-N-ethyl-N-phenylacetamide, related to analgesics like paracetamol (acetaminophen), has been the subject of studies examining its pharmacodynamics and toxicological profile. Investigations into the mechanisms of action, therapeutic uses, and the metabolic pathways of paracetamol provide insights into how related compounds, including 2-(4-aminophenyl)-N-ethyl-N-phenylacetamide, might be used in medical applications, especially in pain management and fever reduction. Research by Ohashi and Kohno (2020) reviews the complex metabolism of acetaminophen, revealing novel mechanisms of action beyond cyclooxygenase inhibition, such as its conversion to N-acylphenolamine (AM404) and interaction with the cannabinoid 1 and transient receptor potential vanilloid 1 receptors. This opens up new avenues for understanding the analgesic effects of related compounds (Ohashi, N., & Kohno, T., 2020).

Environmental Adsorption and Removal

Significant advancements have been made in the adsorptive removal of acetaminophen from water, shedding light on potential applications for 2-(4-aminophenyl)-N-ethyl-N-phenylacetamide in environmental cleanup. The review by Igwegbe et al. (2021) on the adsorption of acetaminophen highlights the efficacy of various adsorbents and the mechanisms involved, such as π-π interactions and hydrogen bonding. This research is crucial for developing methods to eliminate pharmaceutical contaminants from water sources, thereby protecting aquatic ecosystems and public health (Igwegbe, C., Aniagor, C. O., Oba, S. N., Yap, P., Iwuchukwu, F. U., Liu, T., Souza, E. C., & Ighalo, J., 2021).

Safety and Hazards

The safety data sheet for “4-Aminophenol” indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, and serious eye damage/eye irritation .

Future Directions

The future directions for these compounds could involve further exploration of their antimicrobial activity and potential applications in treating infectious diseases .

properties

IUPAC Name

2-(4-aminophenyl)-N-ethyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O/c1-2-18(15-6-4-3-5-7-15)16(19)12-13-8-10-14(17)11-9-13/h3-11H,2,12,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAPYTBLJBBLHFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)CC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-aminophenyl)-N-ethyl-N-phenylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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